3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with a methoxy group and a dihydro-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the methoxy group and the dihydro-benzodioxin moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the intended application and required purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromenone, while reduction could produce a simpler derivative with fewer functional groups.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and benzodioxin-containing molecules. Examples are:
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
- 6-Isocyano-2,3-dihydro-1,4-benzodioxine
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-20-12-3-4-13-16(9-12)23-10-14(18(13)19)11-2-5-15-17(8-11)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDYAZFLNJSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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